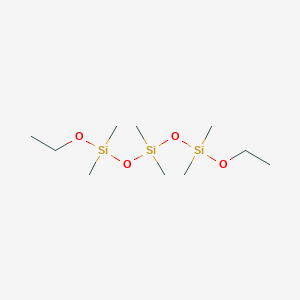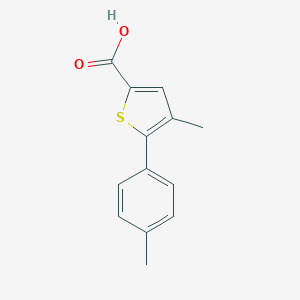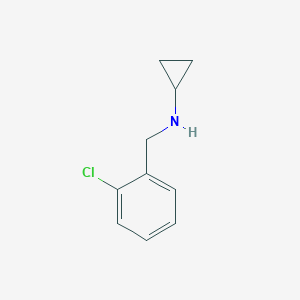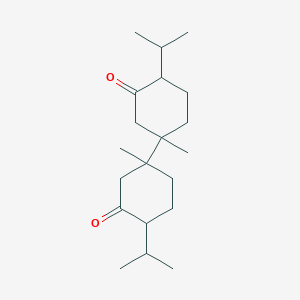
Antiasthmone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiasthmone is a natural compound that has been extensively studied for its potential therapeutic applications in the treatment of asthma. It is a member of the flavonoid family of compounds that are commonly found in plants. Antiasthmone has been found to possess anti-inflammatory, antioxidant, and bronchodilatory properties, which make it a promising candidate for the development of new asthma treatments.
Mécanisme D'action
The mechanism of action of antiasthmone in the treatment of asthma is not fully understood. However, it is believed that antiasthmone exerts its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. Antiasthmone has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme that is involved in the regulation of airway inflammation.
Biochemical and Physiological Effects:
Antiasthmone has been found to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of asthma. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Antiasthmone has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using antiasthmone in lab experiments is that it is a natural compound that can be easily extracted from plant sources. This makes it a cost-effective and environmentally friendly alternative to synthetic compounds. However, one of the limitations of using antiasthmone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on antiasthmone. One area of research is the development of new formulations of antiasthmone that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of research is the investigation of the potential synergistic effects of antiasthmone with other natural compounds, such as quercetin or resveratrol. Finally, further research is needed to fully understand the mechanism of action of antiasthmone in the treatment of asthma, which could lead to the development of more effective treatments for this condition.
Méthodes De Synthèse
Antiasthmone can be extracted from various plant sources, including the leaves of Euphorbia hirta and the roots of Sophora flavescens. The synthesis of antiasthmone can also be achieved through chemical methods, such as the condensation of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Applications De Recherche Scientifique
Antiasthmone has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of asthma. In vitro studies have shown that antiasthmone can inhibit the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, which are involved in the development of asthma. In vivo studies have also demonstrated that antiasthmone can reduce airway inflammation and improve lung function in animal models of asthma.
Propriétés
Numéro CAS |
15840-87-6 |
|---|---|
Nom du produit |
Antiasthmone |
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3 |
Clé InChI |
VATPGPZPTPBTMR-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
SMILES canonique |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
Synonymes |
1,1'-bis(isomenthone) 1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer Antiasthmone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




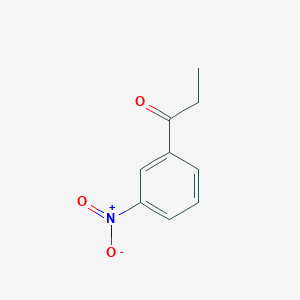
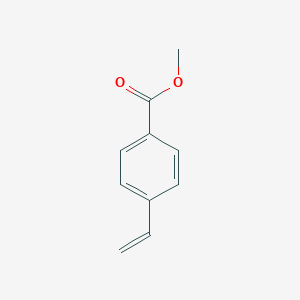

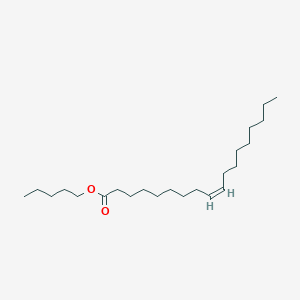
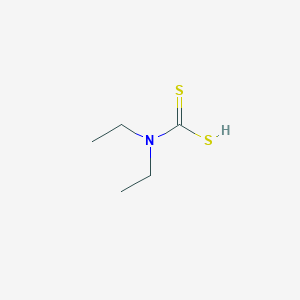
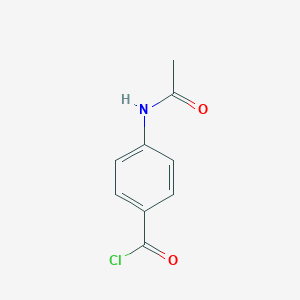
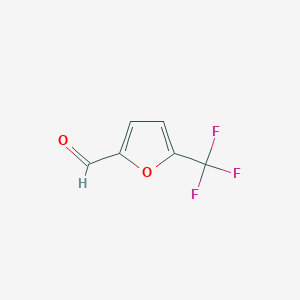


![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
